molecular formula C13H9IN2O4 B6242291 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 959150-64-2

2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione

Katalognummer B6242291
CAS-Nummer: 959150-64-2
Molekulargewicht: 384.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also a basic building block for making protein degrader libraries .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

This compound is amenable for linker attachment via reductive amination .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C and should be stored under inert gas at a temperature between 2-8°C . It is air sensitive and heat sensitive .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • A study by Sun et al. (2022) discusses the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. Some compounds showed the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in vitro (Sun et al., 2022).

Novel Synthesis Methods

  • Research by Hai (2007) developed a more economical and commercially viable synthesis route for a compound related to 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione (Hai, 2007).

Structural Analysis and Properties

  • Zhu et al. (2005) investigated the crystal structure of a compound related to 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione, highlighting its molecular arrangement and hydrogen bonding patterns (Zhu et al., 2005).

Synthesis Techniques

  • A method described by Schubert-Zsilavecz et al. (1991) for synthesizing 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds to generate azomethine ylides (Schubert-Zsilavecz et al., 1991).

Crystal Structure Analysis

  • Park et al. (2015) conducted a detailed study on the crystal structure of flumioxazin, a compound structurally related to 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione (Park et al., 2015).

Chemical Reduction Processes

  • Hou et al. (2007) explored the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, which are related to the chemical structure (Hou et al., 2007).

Safety and Hazards

The compound is combustible and can cause skin and eye irritation . It should be handled with protective gloves, eye protection, and face protection .

Zukünftige Richtungen

Research on traditional small-molecule inhibitors has encountered difficulties, and scientists have focused on its improvement . The development of small-molecule inhibitors requires a different approach . Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This compound plays an important role in the development of protease degradation drugs .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione' involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with iodine and isatoic anhydride in the presence of a dehydrating agent.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "iodine", "isatoic anhydride", "dehydrating agent" ], "Reaction": [ "Step 1: 2,6-dioxopiperidine-3-carboxylic acid is reacted with iodine in the presence of a dehydrating agent to form 2-iodo-2,6-dioxopiperidine-3-carboxylic acid.", "Step 2: The 2-iodo-2,6-dioxopiperidine-3-carboxylic acid is then reacted with isatoic anhydride to form the desired compound, 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione." ] }

CAS-Nummer

959150-64-2

Produktname

2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione

Molekularformel

C13H9IN2O4

Molekulargewicht

384.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.